1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Overview
Description
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide is an organic compound with the molecular formula C9H11ClN2OS It is characterized by the presence of an amino group, a chlorophenyl group, and a sulfanyl group attached to a dimethylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 5-amino-2-chlorothiophenol with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylacetamide
- 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylthioformamide
- 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylcarbamate
Uniqueness: 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
S-(5-amino-2-chlorophenyl) N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c1-12(2)9(13)14-8-5-6(11)3-4-7(8)10/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOHRNMZRFXIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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